An In-Depth Technical Guide to 5-Bromo-2-methylphenol (CAS: 36138-76-8)
An In-Depth Technical Guide to 5-Bromo-2-methylphenol (CAS: 36138-76-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Intermediate
In the landscape of fine chemical manufacturing and pharmaceutical development, the strategic selection of molecular building blocks is paramount. 5-Bromo-2-methylphenol, a halogenated aromatic compound, represents a key intermediate whose structural features offer a confluence of reactivity and selectivity. This guide provides a comprehensive technical overview of 5-Bromo-2-methylphenol, moving beyond a simple recitation of properties to delve into the causality behind its chemical behavior, potential synthetic routes, and its utility as a precursor in the synthesis of more complex molecules. As a self-validating system of information, this document is designed to empower researchers and drug development professionals with the foundational knowledge required to effectively harness the potential of this versatile compound.
Core Molecular and Physicochemical Profile
5-Bromo-2-methylphenol, also known as 5-bromo-o-cresol, is a crystalline solid at room temperature.[1] Its molecular structure, featuring a phenol ring substituted with a methyl group and a bromine atom, dictates its chemical personality and physical properties.
| Property | Value | Source(s) |
| CAS Number | 36138-76-8 | [2] |
| Molecular Formula | C₇H₇BrO | [2] |
| Molecular Weight | 187.03 g/mol | [2][3] |
| Appearance | White to very dark yellow to very dark brown powder or crystals | [1] |
| Melting Point | 75-80 °C | [1][2] |
| Boiling Point | 241.8 ± 20.0 °C at 760 mmHg | |
| Density | 1.6 ± 0.1 g/cm³ | |
| Flash Point | 100.1 ± 21.8 °C | |
| LogP | 3.09 |
The presence of the hydroxyl (-OH) group imparts a weakly acidic character and provides a site for nucleophilic attack or derivatization. The methyl (-CH₃) group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution. The bromine atom, an electronegative but ortho, para-directing deactivator, introduces a key functional handle for a variety of cross-coupling reactions, which are fundamental in modern medicinal chemistry.[4]
Caption: Chemical structure of 5-Bromo-2-methylphenol.
Synthesis and Manufacturing: A Perspective on Regioselectivity
While a definitive, publicly available, step-by-step synthesis protocol for 5-Bromo-2-methylphenol is not extensively documented, its synthesis can be approached through established principles of electrophilic aromatic substitution on o-cresol (2-methylphenol). The primary challenge lies in achieving the desired regioselectivity, directing the bromine atom to the C-5 position.
Plausible Synthetic Strategy: Electrophilic Bromination of o-Cresol
The direct bromination of o-cresol is a viable, albeit potentially complex, route. The hydroxyl and methyl groups are both ortho, para-directing, which can lead to a mixture of isomeric products.[5] Careful control of reaction conditions is crucial to favor the formation of the 5-bromo isomer.
Conceptual Workflow:
Caption: Conceptual workflow for the synthesis of 5-Bromo-2-methylphenol.
Key Experimental Considerations:
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Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine (Br₂), potentially offering better control over the formation of monobrominated products.[5]
-
Solvent: The choice of solvent can significantly influence the regioselectivity of the reaction. Non-polar solvents are generally preferred to minimize side reactions.
-
Catalyst: While not always necessary for activated phenols, a Lewis acid catalyst could be employed to enhance the reaction rate, though this may also decrease selectivity.
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Temperature: Lower reaction temperatures typically favor higher selectivity.
Alternative Approaches: Insights from Analogous Syntheses
The synthesis of the isomeric 2-bromo-5-methylphenol via a Sandmeyer reaction provides a valuable template for a potential alternative route.[6] This would involve the diazotization of an appropriately substituted aniline precursor, followed by a copper(I) bromide-mediated displacement.
Furthermore, a patent for the synthesis of the related 5-bromo-2-methoxyphenol details a three-step process: acetylation of the phenolic hydroxyl group, bromination with bromine and an iron powder catalyst, and subsequent deacetylation.[7] This protection-deprotection strategy could be adapted to the synthesis of 5-Bromo-2-methylphenol to enhance selectivity during the bromination step.
Reactivity and Applications in Drug Discovery and Fine Chemicals
The utility of 5-Bromo-2-methylphenol as a synthetic intermediate stems from the distinct reactivity of its functional groups.[4][8][9]
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The Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and other derivatizations to introduce a variety of side chains and functional groups.
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The Bromine Atom: The C-Br bond is a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern pharmaceutical synthesis.
-
The Aromatic Ring: The electron-rich ring can participate in further electrophilic substitution reactions, although the existing substituents will direct the position of new entrants.
A documented application of 5-Bromo-2-methylphenol is as a starting material in the synthesis of 4-(4-methyl-3-(5-(trifluoromethyl)pyridin-2-yloxy)benzylidene)-N-(pyridin-3-yl)piperidine-1-carboxamide, highlighting its role in the construction of complex, biologically relevant molecules.[10]
Spectral Characterization: A Guide for Identification
While raw spectral data is best sourced directly from the references provided, the following outlines the expected spectral characteristics for 5-Bromo-2-methylphenol, crucial for its identification and quality control.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their substitution pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for a molecule containing one bromine atom.
Safety, Handling, and Storage
5-Bromo-2-methylphenol is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.[2]
Hazard Classifications:
-
Skin Irritant (Category 2)[2]
-
Eye Irritant (Category 2)[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[2]
Recommended Handling Procedures:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry place.[1]
Conclusion: A Building Block of Strategic Importance
5-Bromo-2-methylphenol is more than just a chemical intermediate; it is a versatile tool for the synthetic chemist. Its unique combination of a reactive hydroxyl group, an activatable aromatic ring, and a strategically placed bromine atom makes it a valuable precursor for a wide array of complex organic molecules. For researchers and professionals in drug development, a thorough understanding of its properties, reactivity, and potential synthetic pathways is essential for leveraging its full potential in the creation of novel and impactful compounds.
References
-
5-Bromo-2-methylphenol | C7H7BrO | CID 12648404 - PubChem. Available at: [Link]
-
Sourcing High-Purity 5-Bromo-2-methylphenol for Pharmaceutical Research. Available at: [Link]
-
Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol. Available at: [Link]
-
5-Bromo-2-methylphenol, 95% - India with worldwide shipping - Ottokemi. Available at: [Link]
-
Regioselective Synthesis of Brominated Phenols - ChemistryViews. Available at: [Link]
-
FTIR spectra (a,b) of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol... - ResearchGate. Available at: [Link]
-
Regioselective bromination of phenols. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
4-[(5-Bromo-2-chlorophenyl)methyl]phenol | 864070-18-8 | Hangzhou Cheminspire technologies Co., Ltd. Available at: [Link]
- CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents.
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - NIH. Available at: [Link]
-
5-Bromo-2-methylphenol: A Versatile Building Block in Fine Chemical Manufacturing. Available at: [Link]
-
A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company. Available at: [Link]
-
4-Bromo-2-methylphenol | C7H7BrO | CID 16896 - PubChem. Available at: [Link]
-
2-Bromo-5-methylphenol | C7H7BrO | CID 228638 - PubChem. Available at: [Link]
-
b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol - ResearchGate. Available at: [Link]
-
The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. Available at: [Link]
-
Exploring the Chemical Properties of 5-Bromo-2-methylphenol (CAS 36138-76-8). Available at: [Link]
-
Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
4-Bromo-2-methylphenol - the NIST WebBook. Available at: [Link]
-
1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. - ResearchGate. Available at: [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. 5-Bromo-2-methylphenol, 95% 36138-76-8 manufacturers in India | 5-Bromo-2-methylphenol, 95% - India with worldwide shipping [ottokemi.com]
- 2. 5-溴-2-甲基苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Bromo-2-methylphenol | C7H7BrO | CID 12648404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-bromo-5-methyl-phenol synthesis - chemicalbook [chemicalbook.com]
- 7. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. echemi.com [echemi.com]
